molecular formula C11H9N3S B2887304 2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole CAS No. 1538767-83-7

2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2887304
CAS No.: 1538767-83-7
M. Wt: 215.27
InChI Key: XVQUHWCQWWEURH-UHFFFAOYSA-N
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Description

2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features both benzimidazole and thiazole rings in its structure Benzimidazole is a bicyclic molecule composed of a benzene ring fused to an imidazole ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole typically involves the condensation of 2-methylbenzimidazole with a thiazole derivative. One common method is the reaction of 2-methylbenzimidazole with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted benzimidazole or thiazole derivatives.

Scientific Research Applications

2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s heterocyclic structure imparts unique electronic and optical properties, making it useful in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new chemical entities with diverse applications.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the function of essential bacterial enzymes, thereby preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A bicyclic compound with a wide range of biological activities, including antimicrobial and anticancer properties.

    Thiazole: A five-membered heterocyclic compound with applications in medicinal chemistry and materials science.

    2-Methylbenzimidazole: A derivative of benzimidazole with enhanced biological activity due to the presence of a methyl group.

Uniqueness

2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole is unique due to the combination of benzimidazole and thiazole rings in a single molecule. This dual functionality imparts a broader range of chemical reactivity and biological activity compared to its individual components. The presence of both nitrogen and sulfur atoms in the thiazole ring further enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-13-9-4-2-3-5-10(9)14(8)11-12-6-7-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQUHWCQWWEURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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